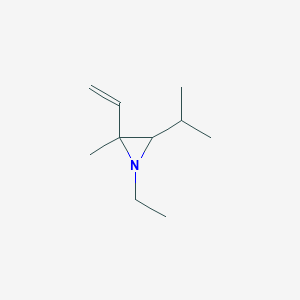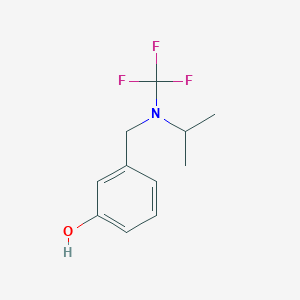
4-Amino-5-(cyclopentyloxy)furan-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(5H)-Furanone, 4-amino-5-(cyclopentyloxy)- is a heterocyclic organic compound It features a furanone ring, which is a five-membered lactone, with an amino group at the 4-position and a cyclopentyloxy group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-furanone, 4-amino-5-(cyclopentyloxy)- typically involves the following steps:
Formation of the Furanone Ring: The furanone ring can be synthesized through the cyclization of a suitable precursor, such as a γ-keto acid or ester.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated furanone derivative.
Attachment of the Cyclopentyloxy Group: The cyclopentyloxy group can be attached through etherification reactions, where a cyclopentanol derivative reacts with the furanone under acidic or basic conditions.
Industrial Production Methods
Industrial production of 2(5H)-furanone, 4-amino-5-(cyclopentyloxy)- may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and selectivity are often employed.
Análisis De Reacciones Químicas
Types of Reactions
2(5H)-Furanone, 4-amino-5-(cyclopentyloxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuranone or tetrahydrofuranone.
Substitution: The amino and cyclopentyloxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) and nucleophiles such as amines and alcohols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydrofuranone or tetrahydrofuranone derivatives.
Aplicaciones Científicas De Investigación
2(5H)-Furanone, 4-amino-5-(cyclopentyloxy)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers, resins, and other materials with specialized properties.
Mecanismo De Acción
The mechanism by which 2(5H)-furanone, 4-amino-5-(cyclopentyloxy)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of the target molecules. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
2(5H)-Furanone, 4-amino-5-(methoxy)-: Similar structure but with a methoxy group instead of a cyclopentyloxy group.
2(5H)-Furanone, 4-amino-5-(ethoxy)-: Similar structure but with an ethoxy group instead of a cyclopentyloxy group.
2(5H)-Furanone, 4-amino-5-(propoxy)-: Similar structure but with a propoxy group instead of a cyclopentyloxy group.
Uniqueness
The uniqueness of 2(5H)-furanone, 4-amino-5-(cyclopentyloxy)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The cyclopentyloxy group provides steric hindrance and electronic effects that can influence the compound’s reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C9H13NO3 |
|---|---|
Peso molecular |
183.20 g/mol |
Nombre IUPAC |
3-amino-2-cyclopentyloxy-2H-furan-5-one |
InChI |
InChI=1S/C9H13NO3/c10-7-5-8(11)13-9(7)12-6-3-1-2-4-6/h5-6,9H,1-4,10H2 |
Clave InChI |
YLKYPVXCQAWZOR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)OC2C(=CC(=O)O2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 7-chloro-4-oxo-, ethyl ester](/img/structure/B13965002.png)





![1,3,5-Trimethyl-5-(7-oxabicyclo[4.1.0]hept-1-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B13965036.png)
